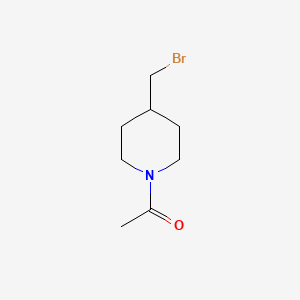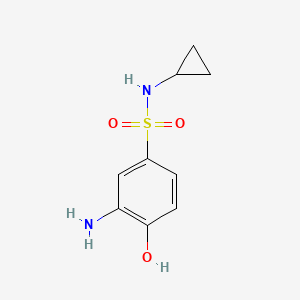
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine
Overview
Description
The compound “4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would contain a benzothiazole core with an amine group at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the amine group can participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoroethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anticancer Research
This compound has been utilized in the synthesis of novel benzimidazole derivatives, which have shown potential in anticancer studies. Specifically, these derivatives have been evaluated for their antiproliferative effects against human leukemia cell lines . The ability to induce apoptosis in cancer cells makes this compound a valuable asset in the development of new anticancer agents.
Antidiabetic Agent Development
The structural framework of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine has been incorporated into the design of oxadiazole derivatives. These derivatives have been assessed for their potential as anti-cancer and anti-diabetic agents, indicating the compound’s versatility in medicinal chemistry .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the field of analytical chemistry, particularly NMR spectroscopy, this compound’s derivatives can contribute to understanding the spin–spin coupling constants in fluorinated compounds. This is crucial for the structural elucidation of complex molecules .
Life Science Research
The compound is a key player in life sciences research, where it can be used in various applications ranging from cell biology to genomics and proteomics. It serves as a building block for synthesizing molecules that can interact with biological systems .
Mechanism of Action
Target of Action
The primary target of the compound 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol , a compound that is crucial for maintaining the integrity of fungal cell membranes .
Mode of Action
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine acts as an azole metalloenzyme inhibitor that targets fungal CYP51 . By binding and inhibiting CYP51, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine prevents the synthesis of ergosterol . This disruption in ergosterol production leads to increased permeability and instability of the fungal cell membranes, ultimately causing cell death .
Biochemical Pathways
The inhibition of CYP51 by 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to altered cell membrane properties, affecting the function and viability of the fungus .
Pharmacokinetics
It is known that the compound has a high selectivity for cyp51 and little interaction with human cytochrome p450s , suggesting a favorable pharmacokinetic profile.
Result of Action
The result of the action of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is the death of the fungal cells due to the disruption of their cell membranes . This is achieved through the inhibition of ergosterol synthesis, which is crucial for maintaining the integrity and function of the fungal cell membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAAIQKVGOALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039884-88-2 | |
| Record name | 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)


![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)
